molecular formula C20H14N2OS2 B2969249 (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477326-08-2

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2969249
CAS No.: 477326-08-2
M. Wt: 362.47
InChI Key: FZLDVBMKCJKJES-CMDGGOBGSA-N
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Description

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining acenaphthothiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized by cyclization reactions involving acenaphthene and sulfur-containing reagents.

    Introduction of the Acrylamide Group: The acrylamide group is introduced through a condensation reaction between an appropriate amine and an acrylamide derivative.

    Coupling with Thiophene: The final step involves coupling the acenaphthothiazole-acrylamide intermediate with a thiophene derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.

    (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(pyridyl)acrylamide: Contains a pyridyl group, offering different electronic properties.

Uniqueness

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both acenaphthothiazole and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-17(9-8-14-4-2-10-24-14)21-20-22-19-15-5-1-3-12-6-7-13(18(12)15)11-16(19)25-20/h1-5,8-11H,6-7H2,(H,21,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLDVBMKCJKJES-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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